1-(2-Fluoroethyl)-3-methylbenzene
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Overview
Description
1-(2-Fluoroethyl)-3-methylbenzene is an organic compound that features a benzene ring substituted with a 2-fluoroethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoroethyl)-3-methylbenzene can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-methylbenzyl chloride with 2-fluoroethylamine in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the removal of any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoroethyl)-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the fluoroethyl group to an ethyl group.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methylbenzoic acid or 3-methylbenzaldehyde.
Reduction: Formation of 1-(2-Ethyl)-3-methylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoroethyl)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in positron emission tomography (PET) imaging.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-3-methylbenzene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluoroethyl)benzene: Lacks the methyl group, resulting in different chemical properties and reactivity.
3-Fluorotoluene: Contains a fluorine atom directly attached to the benzene ring, leading to different substitution patterns.
1-(2-Chloroethyl)-3-methylbenzene: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and applications.
Uniqueness
1-(2-Fluoroethyl)-3-methylbenzene is unique due to the presence of both a fluoroethyl group and a methyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
50561-90-5 |
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Molecular Formula |
C9H11F |
Molecular Weight |
138.18 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-3-methylbenzene |
InChI |
InChI=1S/C9H11F/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5-6H2,1H3 |
InChI Key |
UKWCATGJYJSBPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCF |
Origin of Product |
United States |
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